molecular formula C17H20N4O3 B12269565 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B12269565
M. Wt: 328.4 g/mol
InChI Key: OZSDZOUNHPJMEM-UHFFFAOYSA-N
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Description

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with morpholine. One common method involves the use of 2-chloroquinoxaline, which reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
  • 2-((2-Fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one

Uniqueness

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline is unique due to its dual morpholine substitution, which imparts specific chemical and biological properties. This makes it distinct from other quinoxaline derivatives and morpholine-containing compounds, offering unique advantages in various applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

morpholin-4-yl-(4-quinoxalin-2-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C17H20N4O3/c22-17(20-5-8-23-9-6-20)15-12-21(7-10-24-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2

InChI Key

OZSDZOUNHPJMEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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